Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane
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Overview
Description
Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylselanyl-substituted butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane typically involves the reaction of a phenylselanyl-substituted butyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium-containing intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups in place of the trimethylsilyl group.
Scientific Research Applications
Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as a pharmacological agent, particularly in the context of selenium’s antioxidant properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules and alter their functions.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Similar in structure but lacks the selenium atom, making it less reactive in redox processes.
Trimethyl[4-(phenylethynyl)phenyl]silane: Contains an ethynyl group instead of a butyl chain, leading to different reactivity and applications.
1-Phenyl-2-(trimethylsilyl)acetylene: Features an acetylene group, which imparts different chemical properties compared to the butyl chain in Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane.
Uniqueness
This compound is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in fields such as medicinal chemistry and materials science.
Properties
CAS No. |
62418-57-9 |
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Molecular Formula |
C19H26SeSi |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
trimethyl-(4-phenyl-1-phenylselanylbutyl)silane |
InChI |
InChI=1S/C19H26SeSi/c1-21(2,3)19(20-18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-9,11-12,14-15,19H,10,13,16H2,1-3H3 |
InChI Key |
PJEGAGMOGONQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CCCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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